Cas no 50-54-4 (QUINIDINE SULFATE (2:1) (salt))

50-54-4 structure
商品名:QUINIDINE SULFATE (2:1) (salt)
QUINIDINE SULFATE (2:1) (salt) 化学的及び物理的性質
名前と識別子
-
- QUINIDINE SULFATE (2:1) (salt)
- QUINDINE SULPHATE
- Quinidine Sulfate
- chinidinesulfate
- Chinidinsulfat
- quinidate
- quinidine sulphate
- quinitex
- quinora
- Systodin
- NSC 10004
- Quinicardine
- Quinidex
- Quinidine monosulfate
- Quinidine sulfate(salt)
- Chinidine sulfate
- EINECS 200-046-3
- QUINIDINE SULFATE [HSDB]
- CINCHONAN-9-OL, 6'-METHOXY-, (9S)-, SULFATE, HYDRATE (2:1:2)
- sk-Quinidine sulfate
- DTXSID50883224
- NUEDEXTA COMPONENT QUINIDINE SULFATE
- Quinidine, sulfate (2:1) (salt)
- Quinidine (sulfate dihydrate)
- NSC10004
- Quinidine sulfate (salt)
- 6'-Methoxycinchonan-9-ol sulfate
- 6591-63-5
- Auriquin
- 50-54-4
- QUINIDINE SULFATE [WHO-DD]
- QUINIDINE SULFATE (USP MONOGRAPH)
- CINCHONAN-9-OL, 6'-METHOXY-, (9S)-, SULPHATE (2:1) (SALT), DIHYDRATE
- QUINIDINE SULFATE COMPONENT OF NUEDEXTA
- Quinidine (Monosulfate)
- Kinichron
- Q27251556
- 140CU2322K
- Cin-Quin
- CHEBI:28482
- Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (2:1) (salt)
- NSC-10004
- HSDB 5515
- Sulfate, Quinidine
- SCHEMBL40999
- Quinidine sulfate, (2:1) (salt)
- Quinidine sulphate anhydrous
- Quinidini sulfas
- QUINIDINE SULFATE (MART.)
- quinidine sulfate tablet
- DTXCID301022773
- W-109254
- QUINIDINE SULFATE (USP-RS)
- QUINIDINE SULFATE (EP MONOGRAPH)
- (9S)-6'-Methoxycinchonan-9-ol sulfate (2:1) (salt)
- MFCD00135926
- UNII-140CU2322K
- QUINIDINE SULFATE ANHYDROUS [MI]
- (9S)-6'-Methoxycinchonan-9-ol sulfate
- QUINIDINE SULFATE (2:1) (SALT), DIHYDRATE
- Quinidine sulfate anhydrous
- Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (2:1)
- RONWGALEIBILOG-VCSAERELSA-N
- QUINIDINE SULFATE COMPONENT OF AVP-786
-
- MDL: MFCD00135926
- インチ: InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19+,20-;/m00./s1
- InChIKey: RONWGALEIBILOG-VCSAERELSA-N
- ほほえんだ: O[C@@H](C1=CC=NC2=CC=C(OC)C=C12)C3N4CC(C=C)C(CC4)C3.O[C@@H](C5=CC=NC6=CC=C(OC)C=C56)C7N8CC(C=C)C(CC8)C7.O=S(O)(O)=O
計算された属性
- せいみつぶんしりょう: 746.33500
- どういたいしつりょう: 746.335
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 12
- 重原子数: 53
- 回転可能化学結合数: 8
- 複雑さ: 538
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 174A^2
じっけんとくせい
- ゆうかいてん: 212°C
- ふってん: 495.9°Cat760mmHg
- フラッシュポイント: 253.7°C
- 屈折率: 275 ° (C=2, 0.1mol/L HCl)
- PSA: 174.16000
- LogP: 6.65020
QUINIDINE SULFATE (2:1) (salt) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM143523-100g |
(1S)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol hemisulfate |
50-54-4 | 97% | 100g |
$*** | 2023-05-30 | |
abcr | AB167928-100mg |
Quinidine sulfate; . |
50-54-4 | 100mg |
€97.00 | 2025-02-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q75260-100mg |
Quinidine sulphate |
50-54-4 | 100mg |
¥658.0 | 2021-09-08 | ||
Chemenu | CM143523-100g |
(1S)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol hemisulfate |
50-54-4 | 97% | 100g |
$262 | 2021-08-05 | |
abcr | AB167928-100 mg |
Quinidine sulfate; . |
50-54-4 | 100 mg |
€97.00 | 2023-07-20 | ||
Crysdot LLC | CD11114408-100g |
Quinidine sulphate |
50-54-4 | 97% | 100g |
$280 | 2024-07-19 | |
Crysdot LLC | CD11114408-25g |
Quinidine sulphate |
50-54-4 | 97% | 25g |
$90 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD150059-100g |
Quinidine sulphate |
50-54-4 | 98+% | 100g |
¥1820.0 | 2024-04-18 |
QUINIDINE SULFATE (2:1) (salt) 関連文献
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
2. 945. Pteridines. Part XXVII. Dual reactivity of chloropteridinesJim Clark J. Chem. Soc. 1964 4920
-
3. Reactions of S-alkyl-N,N-disubstituted thioamide salts. Part 4. Sulphenamidine derivativesFrank Stansfield J. Chem. Soc. Perkin Trans. 1 1984 2933
-
4. Metal–carbonyl and metal–nitrosyl complexes. Part VII. X-ray analysis of 1-aminonaphthalenetricarbonylchromiumO. L. Carter,A. T. McPhail,G. A. Sim J. Chem. Soc. A 1968 1866
-
5. Semiempirical calculation of effective atomic numbers based on the optical approximationYüksel Inel J. Chem. Soc. A 1971 3769
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
